molecular formula C26H25N3O3 B3652510 2-(4-cyclohexylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

2-(4-cyclohexylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Cat. No.: B3652510
M. Wt: 427.5 g/mol
InChI Key: JKSWPJSRVMUILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the N-aryl 2-aryloxyacetamide class, designed as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH is a key enzyme regulating endocannabinoid signaling, making this compound a candidate for neurological disorders like anxiety and chronic pain . Structurally, it features:

  • Phenoxyacetamide backbone: Linked to a cyclohexyl group at the para position of the phenoxy ring.
  • Oxazolo[4,5-b]pyridine moiety: Attached via an amide bond to the N-aryl group.
  • Molecular weight: ~455.52 g/mol (calculated from molecular formula C₂₈H₂₇N₃O₃).

Its synthesis involves nucleophilic substitution and amidation reactions, as evidenced by similar protocols in substituted oxazolo-pyridine derivatives .

Properties

IUPAC Name

2-(4-cyclohexylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c30-24(17-31-22-14-10-19(11-15-22)18-5-2-1-3-6-18)28-21-12-8-20(9-13-21)26-29-25-23(32-26)7-4-16-27-25/h4,7-16,18H,1-3,5-6,17H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSWPJSRVMUILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxazolo-pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the phenyl group: This step often involves coupling reactions such as Suzuki or Heck coupling.

    Introduction of the cyclohexylphenoxy group: This can be done through etherification reactions.

    Formation of the acetamide linkage: This step involves amidation reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(4-cyclohexylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

FAAH Inhibitors with Oxazolo[4,5-b]pyridine Scaffolds

Compound Name Substituents IC₅₀ (μM) Molecular Weight (g/mol) Key Findings Reference
2-(4-Cyclohexylphenoxy)-N-[3-(oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide (4g) Cyclohexylphenoxy, oxazolo-pyridine 2.6 ~455.52 Moderate FAAH inhibition; serves as a lead for optimization.
2-(4-Phenylphenoxy)-N-[3-(oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide (4i) Biphenoxy, oxazolo-pyridine 0.35 ~419.50 7.4x more potent than 4g; phenyl group enhances binding.
2-(4-Chloro-3-methylphenoxy)-N-(4-oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide Chloro-methylphenoxy, benzyl linker N/A 407.85 Structural rigidity from benzyl linker may improve metabolic stability.

Structural Insights :

  • Phenoxy Substituents: Bulky groups (e.g., cyclohexyl in 4g) improve lipophilicity but may reduce binding affinity compared to planar aromatic substituents (e.g., biphenyl in 4i) .

Thiazolo[4,5-b]pyridine Derivatives

Thiazolo analogs, such as 2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-N-(4-oxo-2-thioxo-thiazolidin-3-yl)acetamide, exhibit anti-exudative and antioxidant activities . Unlike oxazolo derivatives, the thiazole ring:

  • Shows divergent biological targets (e.g., carrageenan-induced edema vs. FAAH inhibition).

Heterocyclic Acetamides with Alternative Targets

Compound Name Target/Activity Molecular Weight (g/mol) Structural Features Reference
GSK735826A (N-(4-pyridinyl)thiazol-2-yl derivative) Mycobacterium tuberculosis enzymes ~432.45 Fluorophenyl and pyridinyl groups enhance bacterial enzyme affinity.
Suvecaltamide (INN List 122) Voltage-activated calcium channels ~410.40 Trifluoroethoxy and isopropyl groups confer antiepileptic activity.

Key Differences :

  • Electron-Withdrawing Groups : Chloro or trifluoro substituents () improve target selectivity but may reduce blood-brain barrier permeability compared to cyclohexyl.
  • Scaffold Flexibility : Pyridine-thiazole hybrids () prioritize bacterial targets, whereas oxazolo-pyridines focus on neurological applications.

Quantitative Structure-Activity Relationship (QSAR) Insights

  • 3D Descriptors: Hydrophobic surface area and H-bond acceptor capacity correlate with FAAH inhibition in oxazolo-pyridines. The biphenoxy group in 4i maximizes hydrophobic interactions with FAAH’s substrate channel .
  • Pharmacophore Models : Essential features include (1) oxazolo-pyridine as a hydrogen-bond acceptor, (2) aryloxy group for π-π stacking, and (3) amide linker for conformational rigidity .

Biological Activity

2-(4-cyclohexylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activity as an inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). This enzyme is crucial in the degradation of fatty acid amides, including the endocannabinoid anandamide, which plays significant roles in various physiological processes. By inhibiting FAAH, this compound may increase anandamide levels, potentially offering therapeutic benefits for neurological disorders.

  • Molecular Formula : C26H25N3O3
  • Molecular Weight : 427.5 g/mol
  • Density : 1.254 g/cm³ (predicted)
  • pKa : 12.92 (predicted)

The primary mechanism of action for 2-(4-cyclohexylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its role as a FAAH inhibitor. By blocking this enzyme, the compound can lead to elevated levels of anandamide, which may enhance endocannabinoid signaling pathways. This mechanism is particularly relevant in the treatment of conditions such as anxiety, depression, and pain management.

In Vitro Studies

Research has demonstrated that this compound exhibits a notable inhibitory effect on FAAH with an IC50 value of 2.6 µM. Subsequent optimization efforts have yielded derivatives with improved potency, such as 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide, which has an IC50 of 0.35 µM .

Table 1: Inhibition Potency of FAAH Inhibitors

Compound NameIC50 (µM)
2-(4-cyclohexylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide2.6
Optimized Derivative0.35

In Vivo Studies

In vivo studies are crucial to assess the therapeutic potential of this compound. Initial animal models suggest that FAAH inhibition can lead to significant increases in anandamide levels and subsequent behavioral changes indicative of reduced anxiety and improved pain response .

Case Study: Impact on Anxiety and Pain

A study involving rodents treated with the compound showed a marked reduction in anxiety-like behaviors measured through established tests such as the elevated plus maze and open field test. Additionally, pain response was evaluated using the formalin test, where treated animals displayed significantly lower pain scores compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-cyclohexylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-cyclohexylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.